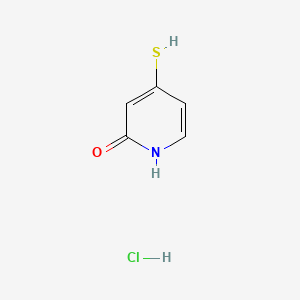
3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-(trifluoromethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid is a synthetic organic compound that belongs to the class of benzoic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the diazinan ring followed by the introduction of the trifluoromethoxy group and the benzoic acid moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the diazinan ring or the benzoic acid moiety.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as amines or halides.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(trifluoromethoxy)benzoic acid: Lacks the diazinan ring but shares the trifluoromethoxy group.
2,4-dioxo-1,3-diazinan-1-yl benzoic acid: Contains the diazinan ring but lacks the trifluoromethoxy group.
Uniqueness
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid is unique due to the combination of the trifluoromethoxy group and the diazinan ring, which imparts distinct chemical and biological properties. This combination may enhance its reactivity, stability, and potential for specific applications compared to similar compounds.
Propriétés
Formule moléculaire |
C12H9F3N2O5 |
|---|---|
Poids moléculaire |
318.20 g/mol |
Nom IUPAC |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C12H9F3N2O5/c13-12(14,15)22-8-2-1-6(10(19)20)5-7(8)17-4-3-9(18)16-11(17)21/h1-2,5H,3-4H2,(H,19,20)(H,16,18,21) |
Clé InChI |
VKBRFYHIMLPUGU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)C(=O)O)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[1-(Oxan-4-yl)ethenyl]boronic acid](/img/structure/B13479501.png)


![rac-4-chloro-6-methyl-2-[(1R,2R)-2-methylcyclopropyl]pyrimidine](/img/structure/B13479509.png)


![6,8-Dichloroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13479531.png)
![Tert-butyl 2-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13479539.png)

![[(1r,3r)-3-Aminocyclobutyl]methanesulfonamide hydrobromide, trans](/img/structure/B13479551.png)

